molecular formula C24H18ClN3OS B11566548 3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11566548
M. Wt: 431.9 g/mol
InChI Key: BZZXKWMOGQKOBW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines a chlorophenyl group, a thiophene ring, and a benzimidazoquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .

Scientific Research Applications

3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazoquinazolinone derivatives with different substituents on the phenyl and thiophene rings. Examples include:

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H18ClN3OS

Molecular Weight

431.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-12-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C24H18ClN3OS/c25-16-9-7-14(8-10-16)15-12-18-22(20(29)13-15)23(21-6-3-11-30-21)28-19-5-2-1-4-17(19)26-24(28)27-18/h1-11,15,23H,12-13H2,(H,26,27)

InChI Key

BZZXKWMOGQKOBW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CS5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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